Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Description
Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a heterocyclic compound featuring a piperazinyl backbone modified with a 3-oxo group, a methyl acetate ester, and a carbonothioyl-linked 2-nitrobenzoyl substituent. The 2-nitrobenzoyl group introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic or catalytic processes.
Properties
IUPAC Name |
methyl 2-[1-[(2-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-25-12(20)8-11-14(22)16-6-7-18(11)15(26)17-13(21)9-4-2-3-5-10(9)19(23)24/h2-5,11H,6-8H2,1H3,(H,16,22)(H,17,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUBWUKCAZATLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps. One common method includes the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with piperazine to form 1-(2-nitrobenzoyl)piperazine. The final step involves the reaction of this intermediate with methyl chloroacetate in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Thiocarbamate Group
The carbonothioyl group (R–N–C(=S)–O–) is susceptible to hydrolysis under acidic or basic conditions. This reaction can generate thiols or thiocarboxylic acids , depending on the conditions:
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Acidic hydrolysis : Likely produces thiols via protonation and cleavage of the C=S bond.
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Basic hydrolysis : May yield thiocarboxylic acids through nucleophilic attack by hydroxide ions.
Related findings: Piperazine derivatives with functionalized groups often exhibit altered dissolution rates and stability. For example, CUR-piperazine CAP showed faster dissolution in ethanol-water compared to unmodified CUR, suggesting substituent effects on solubility .
Reduction of the Nitro Group
The 2-nitrobenzoyl group can undergo reductive amination or catalytic hydrogenation to form 2-aminobenzoyl derivatives :
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Conditions : H₂/Pd-C or other reducing agents.
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Outcome : Conversion of the nitro group to an amine, enabling subsequent acylation or alkylation reactions .
Related findings: Nitroguanidine derivatives undergo similar reductions, forming amines that participate in condensation reactions .
Protein Interactions
The compound’s piperazine core and functionalized groups may interact with proteins like bovine serum albumin (BSA) via hydrogen bonding or hydrophobic interactions. Studies on similar piperazine derivatives indicate:
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Binding constants (K₆) of ~10³ L/mol¹ for BSA interactions.
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DFT simulations suggest hydrogen-bonded interactions at tryptophan residues .
| Parameter | Value | Reference |
|---|---|---|
| Binding constant (K₆) | ~9.1 × 10³ L/mol¹ | |
| Interaction energy | -17.9 kJ/mol¹ |
Racemization and Stability
Piperazine derivatives with stereocenters may undergo racemization under harsh conditions (e.g., acidic/basic environments). The 3-oxo group and ester moiety could influence stability:
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Chiral centers : If present, racemization may occur during synthesis or storage.
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Ester hydrolysis : The methyl acetic acid ester may hydrolyze to carboxylic acids, altering reactivity .
Related findings: 2,3-substituted piperazines synthesized via annulation methods often exhibit racemization challenges .
Challenges and Considerations
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Thermal stability : The nitro group and ester moieties may decompose under high temperatures.
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Solubility : The presence of electron-withdrawing groups (e.g., nitro) may reduce aqueous solubility.
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Toxicity : Thiocarbamates can release toxic species (e.g., H₂S₂) upon degradation.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds indicate promising efficacy.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 128 - 256 |
Cytotoxicity
Research indicates that this compound may have selective cytotoxic effects against certain cancer cell lines, sparing normal cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.8 |
These findings suggest that structural modifications can lead to varying degrees of cytotoxicity.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 128 µg/mL, supporting its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro studies assessed the antitumor activity of this compound on various cancer cell lines, including HepG2 and DLD cells. The results demonstrated that derivatives exhibited IC50 values ranging from 12.8 µM to 18.3 µM, indicating promising anticancer properties.
Mechanism of Action
The mechanism of action of Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity of the compound to its target, while the carbonothioyl group can participate in redox reactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
Structural Analog Overview
The compound shares core motifs with several derivatives documented in the evidence, differing primarily in substituent groups. Key analogs include:
Functional Group and Reactivity Analysis
- Aromatic Interactions : The furyl substituents in and may enhance π-π stacking in biological systems, whereas the nitrobenzoyl group in the target compound could favor hydrogen bonding or polar interactions.
- Solubility : Bulky groups like the tetrahydrofuran in may reduce aqueous solubility compared to the smaller nitrobenzoyl group.
Stability and Characterization
- Spectroscopic Characterization : Analogous compounds (e.g., ) were characterized via ¹H/¹³C NMR, IR, and GC-MS, methods likely applicable to the target compound. X-ray crystallography (using SHELX software ) could resolve its conformation.
- Thermal Stability : The nitro group may reduce thermal stability compared to methyl or chloro-substituted analogs due to higher reactivity.
Research Findings and Hypotheses
- Catalytic Potential: The nitro group’s electron-withdrawing nature could make the target compound a superior catalyst in cross-coupling reactions compared to or .
Biological Activity
Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate, a compound with the molecular formula CHNOS and a molecular weight of 380.38 g/mol, has been investigated for its biological activities, particularly in the context of its potential therapeutic applications. This article summarizes the key findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 380.38 g/mol
- Density : 1.425 ± 0.06 g/cm³
1. Antimalarial Activity
Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance, derivatives of piperazine have been shown to inhibit plasmepsin II, an enzyme critical for the survival of malaria parasites. This inhibition can lead to effective treatment strategies against malaria, particularly against resistant strains of Plasmodium falciparum .
2. Anticonvulsant Activity
Piperazine derivatives, including those related to this compound, have demonstrated anticonvulsant properties in various studies. These compounds interact with neurotransmitter systems and may modulate GABAergic activity, which is crucial for preventing seizures .
3. Acetylcholinesterase Inhibition
The compound's structural features suggest potential activity as an acetylcholinesterase inhibitor. Piperazine derivatives have been explored for their ability to bind at both peripheral and catalytic sites of the enzyme, which is significant in the context of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.
- Neurotransmitter Modulation : Its interaction with cholinergic systems suggests a role in modulating neurotransmitter levels, which can influence seizure activity and cognitive functions.
- Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant properties that can protect against oxidative stress in cells.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can its structural intermediates be validated?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. A plausible route includes:
Piperazine ring formation : Cyclization of ethylenediamine derivatives with carbonyl reagents.
Nitrobenzoyl introduction : Acylation using 2-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
Carbonothioyl incorporation : Reaction with thiocarbonyl diimidazole or similar agents to introduce the -N-C(=S)- group.
Esterification : Final coupling with methyl acetate derivatives.
Structural validation employs 1H/13C NMR for functional group confirmation and LC-MS for molecular weight verification, as outlined in trifluoromethyl ether synthesis protocols .
Q. How can researchers confirm the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Compare retention times against known standards.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or NMR for decomposition products like free thiols or nitro-group reduction byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in this compound during oxidation or reduction reactions?
- Methodological Answer : The nitro group acts as both an electron-withdrawing moiety and a redox-active site. Computational studies (e.g., DFT at the B3LYP/6-31G* level) can map electron density shifts during reactions. Experimentally, cyclic voltammetry identifies reduction potentials, while EPR detects radical intermediates in nitro-to-amine transformations . Kinetic modeling (e.g., Arrhenius plots) quantifies reaction rates under varying pH/temperature conditions .
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement, focusing on resolving disordered regions (e.g., the piperazine ring conformation) by adjusting occupancy factors and thermal parameters .
- Complementary techniques : Pair with PXRD to assess bulk crystallinity and solid-state NMR (13C CP/MAS) to verify hydrogen-bonding networks. Discrepancies between solution (NMR) and solid-state (XRD) structures may require multi-method validation .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its core structure?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility while minimizing denaturation.
- pH adjustment : Protonate the piperazine nitrogen (pKa ~7.1) in mildly acidic buffers (pH 5–6) to improve solubility.
- Surfactant incorporation : Add 0.1% Tween-80 to mimic physiological lipid environments. Validate stability via dynamic light scattering (DLS) to detect aggregation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s synthetic yield across literature?
- Methodological Answer :
- Reproducibility checks : Replicate reported procedures (e.g., from ) while controlling variables like solvent purity, reaction atmosphere (N2 vs. air), and catalyst lot.
- Design of Experiments (DoE) : Use factorial analysis to identify critical parameters (e.g., temperature, stoichiometry).
- In-line analytics : Employ ReactIR or PAT tools to monitor reaction progress in real-time, resolving discrepancies between batch conditions .
Functional Group Reactivity
Q. What methods characterize the carbonothioyl (-N-C(=S)-) group’s susceptibility to hydrolysis?
- Methodological Answer :
- Kinetic studies : Perform pH-dependent hydrolysis (pH 2–12) and quantify thiol release via Ellman’s assay (UV-Vis at 412 nm).
- Computational modeling : Calculate transition-state energies (e.g., using Gaussian 16) to predict hydrolysis pathways. Compare with experimental HPLC-MS data to validate mechanisms .
Computational Support
Q. Which computational tools are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite with protein structures (PDB) to map binding modes.
- MD simulations : Run GROMACS trajectories (50–100 ns) to assess stability of ligand-receptor complexes.
- QSAR modeling : Develop regression models (e.g., PLS, Random Forest) correlating substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
